Pyridine, 2-(3-ethoxy-5-methyl-4-isoxazolyl)-
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Overview
Description
3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with ethoxy, methyl, and pyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3-methyl-5-phenylisoxazole and 3-ethoxy-4-(pyridin-3-yl)isoxazole share structural similarities.
Pyridine Derivatives: Compounds such as 2-ethyl-5-methylpyridine and 2-ethoxy-4-methylpyridine are structurally related.
Uniqueness
3-Ethoxy-5-methyl-4-(pyridin-2-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy, methyl, and pyridinyl groups on the isoxazole ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-4-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O2/c1-3-14-11-10(8(2)15-13-11)9-6-4-5-7-12-9/h4-7H,3H2,1-2H3 |
InChI Key |
MPMHZNZMQPBDCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C2=CC=CC=N2)C |
Origin of Product |
United States |
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